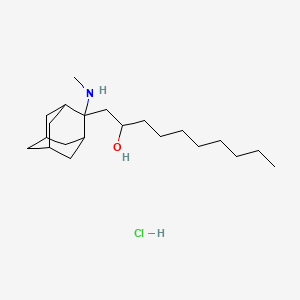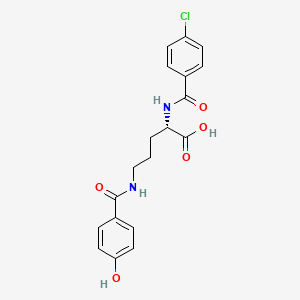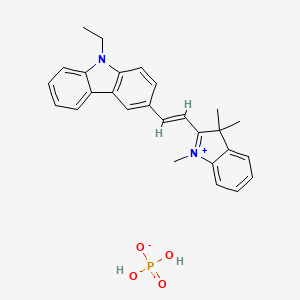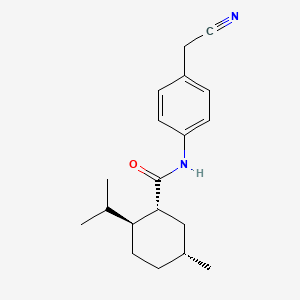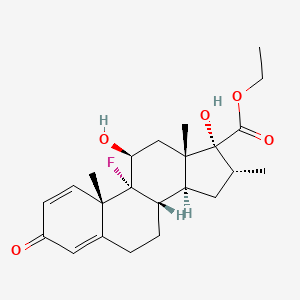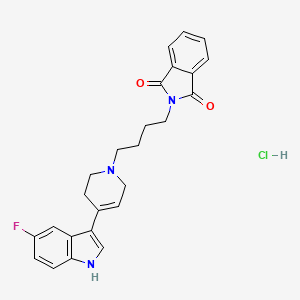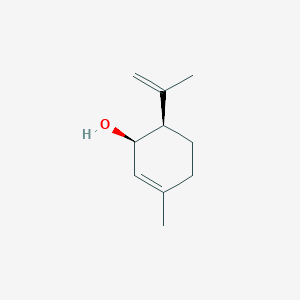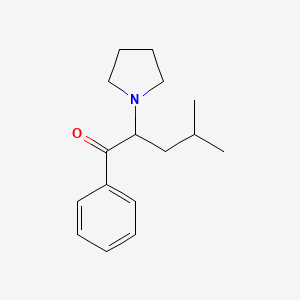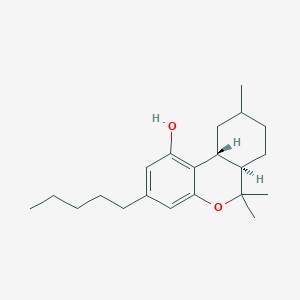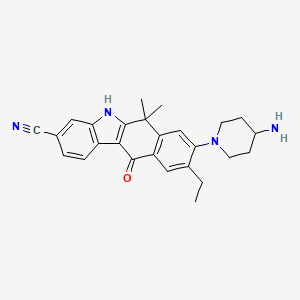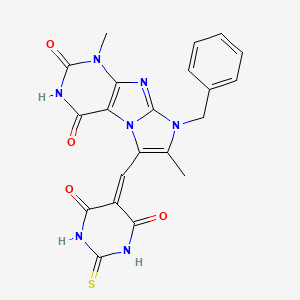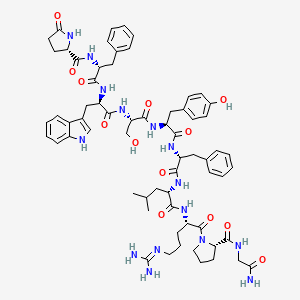
LHRH, phe(2)-trp(3)-phe(6)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteinizing hormone-releasing hormone (LHRH), phe(2)-trp(3)-phe(6)- is a synthetic analog of the naturally occurring LHRH. This compound is designed to mimic the action of LHRH, a hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modifications at positions 2, 3, and 6 with phenylalanine and tryptophan residues enhance its stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, phe(2)-trp(3)-phe(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of LHRH analogs involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
LHRH, phe(2)-trp(3)-phe(6)- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include modified peptides with altered biological activity or stability, depending on the specific modifications introduced.
Aplicaciones Científicas De Investigación
LHRH, phe(2)-trp(3)-phe(6)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.
Medicine: Explored as a therapeutic agent for conditions like prostate cancer and endometriosis, where modulation of LH and FSH levels is beneficial.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.
Mecanismo De Acción
LHRH, phe(2)-trp(3)-phe(6)- exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade involving G-proteins and second messengers like cAMP, leading to the release of LH and FSH. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis.
Comparación Con Compuestos Similares
Similar Compounds
Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprorelin: Commonly used for similar therapeutic purposes as goserelin.
Triptorelin: Another LHRH analog with applications in reproductive health.
Uniqueness
LHRH, phe(2)-trp(3)-phe(6)- is unique due to its specific modifications at positions 2, 3, and 6, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other LHRH analogs in terms of potency and duration of action.
Propiedades
Número CAS |
63722-14-5 |
|---|---|
Fórmula molecular |
C65H83N15O13 |
Peso molecular |
1282.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H83N15O13/c1-37(2)29-47(57(86)73-46(19-11-27-69-65(67)68)64(93)80-28-12-20-53(80)63(92)71-35-54(66)83)74-58(87)49(31-39-15-7-4-8-16-39)76-59(88)50(32-40-21-23-42(82)24-22-40)77-62(91)52(36-81)79-61(90)51(33-41-34-70-44-18-10-9-17-43(41)44)78-60(89)48(30-38-13-5-3-6-14-38)75-56(85)45-25-26-55(84)72-45/h3-10,13-18,21-24,34,37,45-53,70,81-82H,11-12,19-20,25-33,35-36H2,1-2H3,(H2,66,83)(H,71,92)(H,72,84)(H,73,86)(H,74,87)(H,75,85)(H,76,88)(H,77,91)(H,78,89)(H,79,90)(H4,67,68,69)/t45-,46-,47-,48+,49+,50-,51+,52-,53-/m0/s1 |
Clave InChI |
BDANIJWTTANABE-TZMZFBTBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCC(=O)N7 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


